N-[(2-methylphenyl)methyl]quinoline-2-carboxamide
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Overview
Description
N-[(2-methylphenyl)methyl]quinoline-2-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry . This compound, with its unique structure, has garnered interest for its potential biological and pharmaceutical activities.
Preparation Methods
The synthesis of N-[(2-methylphenyl)methyl]quinoline-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of quinoline-2-carboxylic acid with 2-methylbenzylamine under appropriate reaction conditions . Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
N-[(2-methylphenyl)methyl]quinoline-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, similar to other quinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2-methylphenyl)methyl]quinoline-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2-methylphenyl)methyl]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
N-[(2-methylphenyl)methyl]quinoline-2-carboxamide can be compared with other quinoline derivatives, such as:
Quinoxaline derivatives: Known for their antimicrobial and anticancer activities.
4-Hydroxy-2-quinolones: Used in the synthesis of various pharmaceuticals and industrial chemicals.
Quinoline-2-carboxamide derivatives: Investigated for their antitubercular and anticancer activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties compared to other similar compounds.
Properties
CAS No. |
879307-42-3 |
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Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
N-[(2-methylphenyl)methyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C18H16N2O/c1-13-6-2-3-8-15(13)12-19-18(21)17-11-10-14-7-4-5-9-16(14)20-17/h2-11H,12H2,1H3,(H,19,21) |
InChI Key |
DLKGXQSZVJWVQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=NC3=CC=CC=C3C=C2 |
solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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